

An In-depth Technical Guide to Aminooxy-PEG4-C2-Boc

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Compound of Interest

Compound Name: Aminooxy-PEG4-C2-Boc

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Aminooxy-PEG4-C2-Boc**, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and particularly in the development of Proteolysis Targeting Chimeras (PROTACs). We will delve into its chemical properties, core applications, and detailed experimental protocols for its use.

Core Concepts: Structure and Functionality

Aminooxy-PEG4-C2-Boc is a molecule designed with distinct functional ends separated by a polyethylene glycol (PEG) spacer. This structure imparts specific functionalities crucial for its role as a chemical linker.

- Aminooxy Group (-ONH₂): This is a highly reactive nucleophile that specifically and efficiently reacts with aldehydes and ketones to form a stable oxime bond. This reaction is a cornerstone of bioorthogonal chemistry, allowing for the precise ligation of molecules in complex biological environments.
- PEG4 Spacer: The tetraethylene glycol spacer is a hydrophilic chain that enhances the solubility of the molecule and the resulting conjugate in aqueous buffers. This property is particularly advantageous in biological applications, preventing aggregation and improving the pharmacokinetic profile of the final conjugate.



C2-Boc Moiety: This end of the linker consists of a two-carbon (ethyl) spacer attached to a
Boc-protected amine. The tert-butyloxycarbonyl (Boc) group is a widely used protecting
group for amines. Its stability under various conditions and its facile removal under mild
acidic conditions allow for controlled, sequential conjugation strategies.

Physicochemical and Technical Data

The following table summarizes the key quantitative data for **Aminooxy-PEG4-C2-Boc**.

| Property | Value | Source(s) | |
|--------------------|---|-----------|--|
| IUPAC Name | tert-butyl N-[2-[2-[2-[2-(2- aminooxyethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate | [1] | |
| Synonyms | Aminooxy-PEG4-C2-NH-Boc, tert-butyl (14- (aminooxy)-3,6,9,12- tetraoxatetradecyl)carbamate | [1] | |
| CAS Number | 2062663-66-3 | [2][3] | |
| Molecular Formula | C15H32N2O7 | [1] | |
| Molecular Weight | 352.43 g/mol | [1] | |
| Appearance | Pale Yellow or Colorless Oily Matter/Liquid | [1][4] | |
| Purity | ≥95% | [1] | |
| Solubility | Water, DMSO, DCM, DMF | [3] | |
| Storage Conditions | Store at 2-8°C for short term, -20°C for long term. In solvent: -80°C (6 months), -20°C (1 month). | [1][4] | |

Key Applications in Research and Drug Development

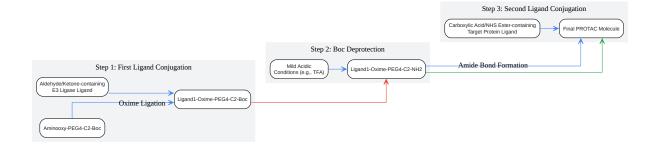


The unique bifunctional nature of **Aminooxy-PEG4-C2-Boc** makes it a versatile tool in several advanced biochemical applications.

PROTAC Synthesis

The primary application of **Aminooxy-PEG4-C2-Boc** is as a linker in the synthesis of PROTACs.[5][6] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5] The linker's role is to connect the target protein ligand and the E3 ligase ligand. The stepwise conjugation capabilities of **Aminooxy-PEG4-C2-Boc** are ideal for this purpose.

Below is a logical workflow for the synthesis of a PROTAC using this linker.



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A logical workflow for synthesizing a PROTAC using **Aminooxy-PEG4-C2-Boc**.

Antibody-Drug Conjugates (ADCs) and Bioconjugation



Aminooxy-PEG linkers are valuable in the construction of ADCs and other bioconjugates.[1] For instance, antibodies can be engineered to contain aldehyde or ketone groups through the oxidation of carbohydrate moieties or the introduction of genetically encoded aldehyde tags. The aminooxy end of the linker can then be used to attach a cytotoxic drug or other payload to the antibody in a site-specific manner.

Experimental Protocols

The following are detailed methodologies for the key reactions involving **Aminooxy-PEG4-C2-Boc**.

Protocol for Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the terminal amine.

Materials:

- Boc-protected PEG linker (e.g., Aminooxy-PEG4-C2-Boc)
- Trifluoroacetic acid (TFA)
- Anhydrous Dichloromethane (DCM)
- Triisopropylsilane (TIS) (optional scavenger)
- Round-bottom flask
- · Magnetic stirrer and stir bar
- · Ice bath
- Rotary evaporator

Procedure:

- Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.
- Cool the solution to 0°C in an ice bath.



- Slowly add TFA to the solution. A typical concentration is 25-50% TFA in DCM.[7]
- If the substrate is sensitive to cationic species, add TIS as a scavenger.
- Stir the reaction mixture at 0°C for 15 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).
- Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
- The resulting deprotected amine (often as a TFA salt) can be used directly in the next step or purified further if necessary.

Quantitative Data for Boc Deprotection Conditions:

| Reagent | Concentration | Time (min) | Purity (%) |
|---------|---------------|------------|------------|
| TFA | 25% in DCM | 30 | >95 |
| TFA | 50% in DCM | 60 | >95 |
| HCI | 4M in Dioxane | 60 | >95 |

Table adapted from Benchchem technical documentation.[8]

Protocol for Oxime Ligation with a Protein

This protocol provides a general method for conjugating an aminooxy-linker to an aldehydecontaining protein.

Materials:

- Aldehyde-functionalized protein (e.g., oxidized glycoprotein)
- Aminooxy-PEG4-C2-Boc

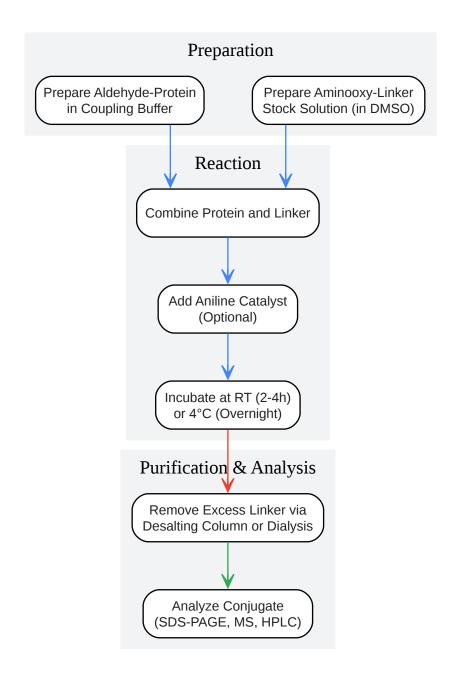


- Coupling Buffer: 0.1 M sodium phosphate, 0.15 M sodium chloride, pH 7.2 (PBS).[9]
- Aniline (optional catalyst, to accelerate the reaction)
- DMSO (for preparing stock solution)
- Desalting column or dialysis cassette

Procedure:

- Prepare an Aminooxy-Linker Stock Solution: Dissolve Aminooxy-PEG4-C2-Boc in DMSO to a concentration of 50 mM.[9]
- Prepare the Protein: Ensure the aldehyde-functionalized protein is in the Coupling Buffer at a suitable concentration (e.g., 2 mg/mL). If the protein was prepared in a different buffer, perform a buffer exchange using a desalting column or dialysis.
- Ligation Reaction:
 - Add the aminooxy-linker stock solution to the protein solution to achieve the desired final molar ratio. A common starting point is a 10 to 50-fold molar excess of the linker.
 - If using a catalyst, add aniline to a final concentration of 10-100 mM.
 - Mix gently and incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C.[9]
- Purification: Remove the excess, unreacted aminooxy-linker and byproducts by sizeexclusion chromatography (desalting column) or dialysis against an appropriate buffer.
- Characterization: Analyze the resulting conjugate using techniques such as SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and HPLC to confirm successful conjugation and determine the degree of labeling.[10][11]





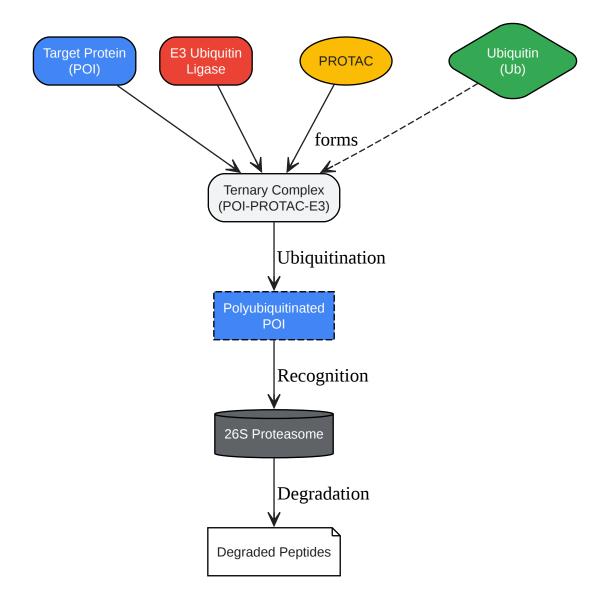
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A typical experimental workflow for oxime ligation.

Signaling Pathway: The PROTAC Mechanism

Aminooxy-PEG4-C2-Boc, as a linker, is integral to the function of PROTACs which hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).





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The mechanism of action for a PROTAC molecule.

This diagram illustrates how the PROTAC molecule, enabled by its linker, brings the target protein and the E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The PROTAC molecule is then released and can catalyze further degradation cycles.

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